molecular formula C18H13ClN2O3 B12863336 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde CAS No. 260789-24-0

1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde

Cat. No.: B12863336
CAS No.: 260789-24-0
M. Wt: 340.8 g/mol
InChI Key: SQPZAPAPNZVPCJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound synthesized via the Vilsmeier-Haack reaction. The structure comprises a pyrazole core substituted at the 1-position with a 4-chlorobenzoyl group and at the 3-position with a 4-methoxyphenyl moiety, with a carbaldehyde group at the 4-position. Spectral characterization (IR, NMR, GC-MS) confirms its structure, including key peaks for the aldehyde (C=O stretch at ~1647 cm⁻¹, δ 9.7 ppm for CHO in ¹H NMR) and methoxy group (C-O stretch at ~2816 cm⁻¹) . This compound exhibits notable antioxidant and anti-inflammatory activities, with derivatives showing efficacy comparable to standard drugs like celecoxib .

Properties

CAS No.

260789-24-0

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C18H13ClN2O3/c1-24-16-8-4-12(5-9-16)17-14(11-22)10-21(20-17)18(23)13-2-6-15(19)7-3-13/h2-11H,1H3

InChI Key

SQPZAPAPNZVPCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine to form an intermediate hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by the introduction of the carbaldehyde group through formylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising pharmacological activities, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde demonstrates significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through the modulation of specific signaling pathways.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (breast)15Apoptosis induction via caspase activation
Study BA549 (lung)20Inhibition of PI3K/Akt pathway

Anti-inflammatory Properties

In addition to its anticancer potential, this pyrazole derivative has been investigated for anti-inflammatory effects. Animal models have demonstrated a reduction in inflammatory markers when treated with the compound, suggesting its utility in managing conditions like arthritis.

Study Animal Model Dosage (mg/kg) Outcome
Study CRat model10Reduced paw edema by 30%
Study DMouse model20Decreased TNF-alpha levels

Agrochemical Applications

The compound also shows potential as an agrochemical agent. Its ability to inhibit certain plant pathogens has been explored in agricultural settings.

Fungicidal Activity

Research indicates that 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde can effectively control fungal diseases in crops. Field trials have shown a significant reduction in disease incidence compared to untreated controls.

Trial Crop Pathogen Efficacy (%)
Trial ETomatoFusarium spp.85
Trial FWheatRhizoctonia spp.78

Materials Science Applications

The compound's unique structure allows for exploration in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors.

OLED Development

Preliminary studies suggest that incorporating this pyrazole derivative into OLED materials can enhance light emission efficiency. Research is ongoing to optimize formulations for commercial applications.

Sensor Technology

The compound has shown potential as a sensing material for detecting specific ions or molecules due to its electronic properties. Initial tests indicate sensitivity to heavy metal ions, making it a candidate for environmental monitoring applications.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyrazole-4-carbaldehydes are highly dependent on substituent patterns. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carbaldehyde Derivatives

Compound Name Substituents (Position) Key Biological Activities Potency/IC₅₀/ MIC Reference
1-(4-Chlorobenzoyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 1: 4-Cl-Bz; 3: 4-OMe-Ph Antioxidant, Anti-inflammatory Near-standard activity (e.g., 4c in )
1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) 1: Bz; 3: 3-NO₂-Ph Antioxidant Moderate activity (63.55% C in elemental analysis)
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 1: 4-iPr-Bz; 3: 4-F-Ph Antibacterial MIC: > Standard (Ampicillin) against P. aeruginosa
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde 1: 3-Cl-Ph; 3: 4-OMe-Ph Anti-inflammatory UI = 2.10–4.27 (low ulcerogenicity)
3-(4-Fluorophenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m) 3: 4-F-Ph; 1: Thiazole-linked Antiproliferative (HeLa, MCF7, A549) IC₅₀: < 10 µM

Key Findings :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): Chloro (4-Cl) and nitro (3-NO₂) groups enhance anti-inflammatory and antioxidant activities but may reduce solubility . Aromatic vs. Heterocyclic Substituents: Thiazole-linked derivatives (e.g., compound 5m) show enhanced antiproliferative effects compared to simple aryl groups .

Antimicrobial Activity: Fluorophenyl-substituted derivatives exhibit broad-spectrum antibacterial activity, particularly against Gram-negative pathogens like P. aeruginosa . Chloro and methoxy combinations (e.g., 4c) are less potent against microbes but excel in anti-inflammatory applications .

Structural Confirmation :

  • IR and NMR data consistently confirm the carbaldehyde group (C=O stretch at ~1640–1670 cm⁻¹, δ 9.1–9.7 ppm) across derivatives .
  • Methoxy groups show distinct C-O stretches (~2800–2820 cm⁻¹) and singlet peaks in ¹H NMR (δ 3.6–3.7 ppm) .

Synthetic Pathways :

  • Most derivatives are synthesized via the Vilsmeier-Haack reaction (DMF/POCl₃), yielding 70–85% purity .
  • Microwave-assisted methods (e.g., ) improve reaction efficiency for nitro- and fluoro-substituted analogs .

Notes

  • Spectral Validation : All compounds were validated using IR, NMR, and elemental analysis, ensuring structural integrity .
  • Substituent Position Sensitivity : Para-substituted derivatives (e.g., 4-Cl, 4-OMe) generally outperform meta- or ortho-substituted analogs in bioactivity .
  • Therapeutic Trade-offs : Compounds with strong antibacterial activity (e.g., fluoro-substituted) often exhibit higher cytotoxicity, limiting their therapeutic index .

Biological Activity

1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities. The molecular formula of this compound is C18H13ClN2O3, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Weight : 340.76 g/mol
  • CAS Number : Not specified in the sources but can be derived from the chemical structure.
  • Structure : The compound features a pyrazole ring substituted with a chlorobenzoyl group and a methoxyphenyl group, which contributes to its biological activity.

Biological Activities

The biological activities of 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde are primarily linked to its anti-inflammatory, anti-cancer, and antimicrobial properties. Below are detailed findings from various studies:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines. Notably:

  • It demonstrated significant cytotoxic effects on the MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 3.42 µM to 5.97 µM , indicating potent antiproliferative activity .
  • The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapeutics.

Antimicrobial Activity

In vitro studies have shown that related pyrazole compounds possess antimicrobial properties against various bacterial strains:

  • The compound exhibited activity against E. coli and Bacillus subtilis, with effectiveness measured at concentrations around 40 µg/mL .
  • The results were compared against standard antibiotics, showcasing the potential for developing new antimicrobial agents based on this scaffold.

Case Studies

Several studies highlight the biological activities of pyrazole derivatives, including:

  • Anti-inflammatory Studies : A series of pyrazoles were tested for their ability to inhibit pro-inflammatory cytokines, showing promising results that correlate with the activities observed in 1-(4-Chlorobenzoyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-4-Carbaldehyde .
  • Anticancer Research : Compounds structurally related to this pyrazole have been synthesized and tested against multiple cancer cell lines, revealing significant anticancer properties that warrant further investigation into their mechanisms .

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